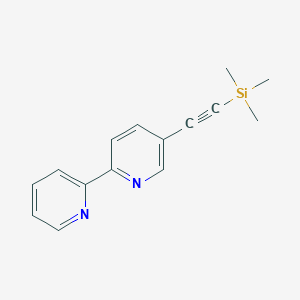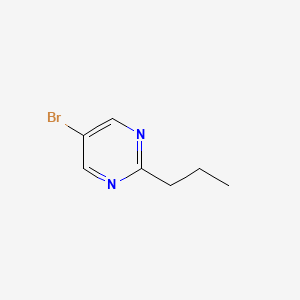
5-bromo-2-propylPyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-propylPyrimidine is a heterocyclic organic compound with the molecular formula C7H9BrN2 It is a derivative of pyrimidine, where a bromine atom is substituted at the 5th position and a propyl group at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-propylPyrimidine can be achieved through several methods:
One-step reaction: This involves the reaction of 2-bromomalonaldehyde with amidine compounds.
Dimethyl zinc reaction: This method involves the reaction of dimethyl zinc with 5-bromo-2-iodopyrimidine.
Trimethylaluminum reaction: This method uses trimethylaluminum to react with 5-bromo-2-iodopyrimidine.
Diazotization and bromination: This method involves the diazotization of 5-aminopyrimidine followed by bromination.
Mucobromic acid reaction: This involves the reaction of mucobromic acid with methylimidazole followed by decarboxylation.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the above synthetic routes to ensure safety, cost-effectiveness, and scalability. The one-step reaction method using 2-bromomalonaldehyde and amidine compounds is particularly suitable for large-scale production due to its simplicity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-propylPyrimidine undergoes various chemical reactions, including:
Substitution reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Cross-coupling reactions: It is used in palladium-catalyzed cross-coupling reactions with arylboronic acids and alkynylzincs to synthesize substituted pyrimidine compounds.
Common Reagents and Conditions
Palladium catalysts: Used in cross-coupling reactions.
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Solvents: Common solvents include dimethylformamide (DMF) and acetonitrile.
Major Products
Substituted pyrimidines: Formed through cross-coupling reactions.
Nucleophilic substitution products: Formed by replacing the bromine atom with various nucleophiles.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-propylPyrimidine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-bromo-2-propylPyrimidine involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-iodopyrimidine: Similar in structure but with an iodine atom at the 2nd position.
5-Bromo-4-propylpyrimidine: Similar but with the propyl group at the 4th position.
Uniqueness
5-Bromo-2-propylPyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo selective cross-coupling reactions and its role as a nucleoside analogue make it particularly valuable in medicinal chemistry and pharmaceutical research .
Eigenschaften
IUPAC Name |
5-bromo-2-propylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-2-3-7-9-4-6(8)5-10-7/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGIQLBGAPXBJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(C=N1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(2-Bromo-5-(2-methoxyethoxy)benzyl)-1-(2-(7-chloro-2,3-dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperidine](/img/structure/B13032199.png)
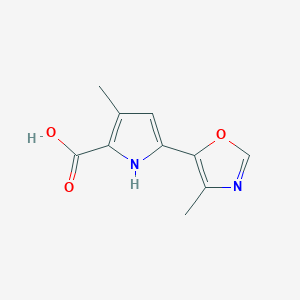
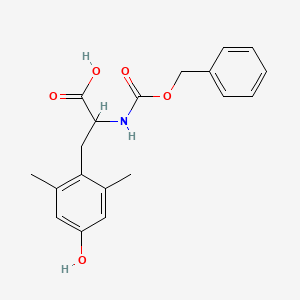
![(6S,9aS)-8-(3-Chloro-2-(dimethylamino)benzyl)-N-(2,3-dimethoxybenzyl)-6-(4-hydroxybenzyl)-2-methyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B13032212.png)
![4-[2-(3,3-Dimethyl-pyrrolidin-1-yl)-ethyl]-phenylamine](/img/structure/B13032213.png)
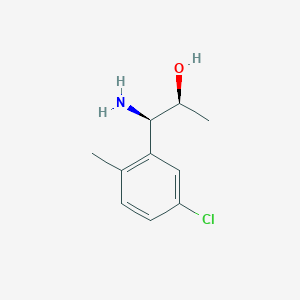
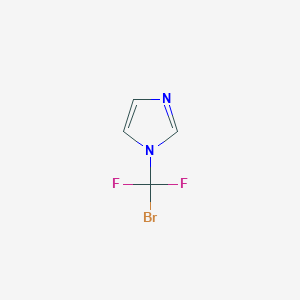
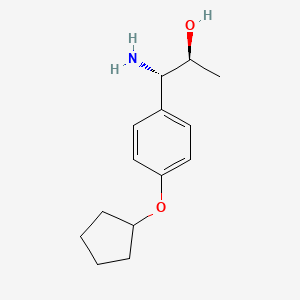
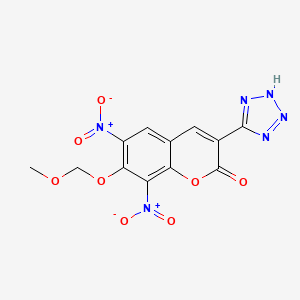
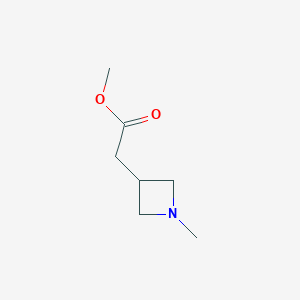
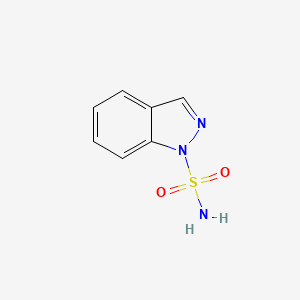
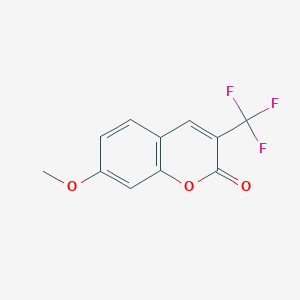
![3-(2-Aminoethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B13032276.png)
